molecular formula C15H15NO2 B6199216 8-benzyl-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione CAS No. 2680542-83-8

8-benzyl-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione

Cat. No.: B6199216
CAS No.: 2680542-83-8
M. Wt: 241.3
InChI Key:
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Description

8-benzyl-8-azatricyclo[4300,2,5]nonane-7,9-dione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

The synthesis of 8-benzyl-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core structure in the synthesis of tropane alkaloids . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry. Industrial production methods may involve scaling up these laboratory procedures while ensuring consistency and purity of the final product.

Chemical Reactions Analysis

8-benzyl-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-benzyl-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: It may be used in the production of advanced materials with specific properties, such as high strength or conductivity.

Mechanism of Action

The mechanism of action of 8-benzyl-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved.

Comparison with Similar Compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 8-benzyl-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione can be achieved through a multistep process involving the formation of key intermediates and subsequent functional group transformations.", "Starting Materials": [ "Benzylamine", "Cyclopentadiene", "Maleic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Diethyl ether", "Acetic acid", "Sodium borohydride", "Acetic anhydride", "Phosphorus pentoxide", "Toluene", "Chloroform", "Methylene chloride", "Hexane" ], "Reaction": [ "Step 1: Formation of the Diels-Alder adduct", "Cyclopentadiene and maleic anhydride are reacted in toluene to form the Diels-Alder adduct.", "Step 2: Formation of the maleic acid intermediate", "The Diels-Alder adduct is hydrolyzed with sodium hydroxide to form the maleic acid intermediate.", "Step 3: Formation of the maleimide intermediate", "The maleic acid intermediate is dehydrated with phosphorus pentoxide to form the maleimide intermediate.", "Step 4: Formation of the benzylamine intermediate", "Benzylamine is reacted with acetic anhydride to form the benzylamine intermediate.", "Step 5: Formation of the imide intermediate", "The maleimide intermediate is reacted with the benzylamine intermediate to form the imide intermediate.", "Step 6: Reduction of the imide intermediate", "The imide intermediate is reduced with sodium borohydride to form the amine intermediate.", "Step 7: Formation of the final product", "The amine intermediate is reacted with acetic anhydride to form the final product, which is purified by recrystallization from methanol and diethyl ether." ] }

CAS No.

2680542-83-8

Molecular Formula

C15H15NO2

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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